3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR
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Overview
Description
3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR, is a chemical compound with the empirical formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol . This compound is known for its unique structure, which includes a chloro and methyl group attached to a benzenecarboximidamide core. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride typically involves the reaction of 3-chloro-4-methylbenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding amides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenecarboximidamides, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
3-Chloro-4-methylbenzenecarboximidamide hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Chloro-4-methylbenzenecarboximidamide hydrochloride include:
- 3-Chloro-4-methylpyridazine hydrochloride
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 3-Chloro-4-methoxypyridine hydrochloride .
Uniqueness
What sets 3-Chloro-4-methylbenzenecarboximidamide hydrochloride apart from these similar compounds is its specific structure and the presence of both chloro and methyl groups on the benzenecarboximidamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
116940-45-5 |
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Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
3-chloro-4-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H |
InChI Key |
BNNCSOOYFACZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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